molecular formula C12H13Cl2N3O2 B8018168 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride

5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B8018168
M. Wt: 302.15 g/mol
InChI Key: LFYWQPKAUDNNIG-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Introduction of the azetidinyl group: This step involves the reaction of the oxadiazole intermediate with an azetidine derivative.

    Attachment of the chlorophenoxy group: This can be done through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a chlorophenoxy compound.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenoxy moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced oxadiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxadiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole
  • 5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole
  • 5-(Azetidin-3-yl)-3-(methoxymethyl)-1,2,4-oxadiazole

Uniqueness

The presence of the 4-chlorophenoxy group in 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole hydrochloride may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profile, compared to similar compounds without this substituent.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2.ClH/c13-9-1-3-10(4-2-9)17-7-11-15-12(18-16-11)8-5-14-6-8;/h1-4,8,14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYWQPKAUDNNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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